molecular formula C29H19NO4 B4662533 3-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-6H-benzo[c]chromen-6-one

3-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-6H-benzo[c]chromen-6-one

Cat. No.: B4662533
M. Wt: 445.5 g/mol
InChI Key: YNOPOMGDEUUTTA-UHFFFAOYSA-N
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Description

3-{[4-(2-Phenyl-1,3-oxazol-5-yl)benzyl]oxy}-6H-benzo[c]chromen-6-one is a structurally complex derivative of the 6H-benzo[c]chromen-6-one scaffold, characterized by a benzyloxy substituent bearing a 2-phenyl-1,3-oxazol-5-yl moiety at the para position. This compound belongs to a class of synthetic coumarin analogs, which are widely studied for their biological activities, including anticancer, antimicrobial, and fluorescence properties .

Properties

IUPAC Name

3-[[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19NO4/c31-29-25-9-5-4-8-23(25)24-15-14-22(16-26(24)34-29)32-18-19-10-12-20(13-11-19)27-17-30-28(33-27)21-6-2-1-3-7-21/h1-17H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOPOMGDEUUTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)COC4=CC5=C(C=C4)C6=CC=CC=C6C(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-6H-benzo[c]chromen-6-one with key analogs, focusing on structural features, physical properties, and spectroscopic data derived from the evidence:

Compound Name Substituent(s) on Benzyloxy Group Melting Point (°C) Key NMR Shifts (¹H/¹³C, δ ppm) HRMS (m/z) [M+H]+ Reference
Target Compound 4-(2-Phenyl-1,3-oxazol-5-yl)benzyl Not reported Not explicitly provided Not reported N/A
3-((4-[Hydroxymethyl]benzyl)oxy)-8-methoxy-6H-benzo[c]chromen-6-one (2r) 4-Hydroxymethylbenzyl 192.4–194.6 1H: 8.33 (d, J=9.0 Hz); 13C: 160.95, 152.45, 70.14 333.1049 (calcd)
3-((3,5-Dimethoxybenzyl)oxy)-8-methoxy-6H-benzo[c]chromen-6-one (2s) 3,5-Dimethoxybenzyl 153.6–155.3 1H: 5.24 (s, OCH2); 13C: 160.68, 128.24 (aromatic) 363.1310 (calcd)
3-((2-Fluorobenzyl)oxy)-8-methoxy-6H-benzo[c]chromen-6-one (2t) 2-Fluorobenzyl 203.6–204.9 ¹⁹F NMR: -114.3 (fluorine environment) 351.1002 (calcd)
3-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)-8-methoxy-6H-benzo[c]chromen-6-one (2u) 1,3-Dimethylpyrazole-5-methyl 184.6–186.6 1H: 5.29 (t, J=9.0 Hz); 13C: 142.94 (pyrazole C) 365.1485 (calcd)
3-[(4-Chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one 4-Chlorobenzyl, 1-methyl Not reported Computed properties: XLogP3=5.5; Polar SA=35.5 Ų 350.0710 (exact mass)
3-Hydroxy-6H-benzo[c]chromen-6-one (Uro-B) Unsubstituted (parent scaffold) Not reported IR: Broad O-H stretch ~3200 cm⁻¹ Not reported

Key Observations:

Structural Diversity : The target compound’s 2-phenyloxazole substituent distinguishes it from analogs with simpler aromatic (e.g., 2r, 2s) or halogenated (e.g., 2t, 8) groups. The oxazole ring may confer enhanced π-π stacking and hydrogen-bonding interactions compared to methoxy or fluorobenzyl groups .

Melting Points : Analogs with electron-withdrawing substituents (e.g., 2t: 203.6–204.9°C) exhibit higher melting points than those with electron-donating groups (e.g., 2s: 153.6–155.3°C), suggesting stronger intermolecular forces in the former .

Spectroscopic Trends : The ¹H NMR signals for the benzyloxy methylene group (OCH2) appear consistently near δ 5.24–5.29 ppm across analogs, while aromatic protons range from δ 7.07–8.33 ppm depending on substitution .

Computational Properties : The chlorobenzyl derivative () has a high computed XLogP3 (5.5), indicating significant lipophilicity, which may influence bioavailability compared to the target compound’s oxazole-containing structure .

Research Findings and Implications

  • Synthetic Flexibility: The benzo[c]chromen-6-one core allows modular substitution, as demonstrated by derivatives in and .
  • Fluorescence Potential: highlights fluorescence properties in hydroxy-substituted benzo[c]chromen-6-ones (e.g., Uro-B). The target compound’s oxazole group may further tune emissive behavior due to extended conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-6H-benzo[c]chromen-6-one
Reactant of Route 2
3-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-6H-benzo[c]chromen-6-one

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